Sulfur dibromide
Description
Contextualizing Sulfur Dibromide within Inorganic Chemistry Research
This compound (SBr₂), a compound with a sulfur atom covalently bonded to two bromine atoms, holds a specific place within the study of inorganic chemistry, particularly in the research of sulfur halides. wikipedia.org As a member of this group, which includes compounds like sulfur dichloride (SCl₂) and sulfur hexafluoride (SF₆), this compound's significance is largely tied to its inherent instability. wikipedia.orgwikipedia.org Theoretical models and experimental data indicate that SBr₂ possesses a bent molecular geometry, similar to SCl₂, with an estimated bond angle of around 103°.
Its high reactivity and tendency to decompose make it a subject of academic interest rather than a compound with widespread industrial use. hpmcmanufacturer.com Research into this compound often focuses on its role as a transient intermediate in chemical reactions. The compound readily decomposes into disulfur (B1233692) dibromide (S₂Br₂) and elemental bromine. wikipedia.org It can be prepared through the reaction of sulfur dichloride with hydrogen bromide (HBr), but it cannot be isolated under standard conditions due to its rapid decomposition. wikipedia.org This characteristic positions SBr₂ as a key subject for understanding reaction pathways and the behavior of highly reactive molecules in inorganic systems. hpmcmanufacturer.com Furthermore, its hydrolysis in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur is a classic example of the reactivity of such halides. wikipedia.orghpmcmanufacturer.com
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | SBr₂ | wikipedia.org |
| Molar Mass | 191.873 g/mol | wikipedia.org |
| Appearance | Toxic Gas | wikipedia.org |
| Molecular Shape | Bent | wikipedia.org |
| Decomposition Products | Dithis compound (S₂Br₂) and Bromine (Br₂) | wikipedia.org |
Historical Perspectives on the Investigation of Sulfur-Bromine Compounds
The investigation of sulfur-bromine compounds is intrinsically linked to the discovery of the element bromine itself. In 1826, French chemist Antoine-Jérôme Balard identified bromine while studying the salt marsh residues of Montpellier. niscpr.res.inbritannica.com He named the new element "bromine," derived from the Greek word bromos meaning "stench," due to its unpleasant odor. britannica.comshef.ac.uk
Following bromine's discovery, chemists began exploring its reactivity with other known elements, including sulfur. This period of chemical exploration led to the synthesis and characterization of various new substances. One of the more stable sulfur-bromine compounds identified was dithis compound (S₂Br₂), a yellow-brown liquid prepared by the direct combination of sulfur and bromine. wikipedia.org The characterization of S₂Br₂ revealed a Br-S-S-Br molecular structure. wikipedia.org
The existence of the simpler this compound (SBr₂) was postulated based on the patterns of reactivity observed among halogens and sulfur, which readily formed compounds like sulfur dichloride (SCl₂). wikipedia.org However, early attempts to isolate SBr₂ were unsuccessful due to its tendency to rapidly decompose into the more stable S₂Br₂ and bromine, a challenge that continues to define its study. wikipedia.org This historical context highlights the progression of inorganic chemistry from the discovery of new elements to the systematic investigation of their compounds, even those that prove to be highly unstable.
Challenges and Significance of Studying Transient and Unstable Chemical Species in Academic Research
The study of transient and unstable chemical species like this compound presents significant challenges to experimental and theoretical chemistry, while also offering profound insights into chemical reactivity and bonding. researchgate.netnih.gov The primary challenge lies in the very nature of these molecules: their fleeting existence makes them difficult to isolate, handle, and characterize using conventional methods. wikipedia.orgexponent.com SBr₂, for example, cannot be contained at room temperature as it quickly breaks down. wikipedia.org
To overcome this, researchers employ specialized techniques. Advanced spectroscopic methods, such as matrix isolation spectroscopy, are used to trap and study unstable molecules at very low temperatures, slowing down decomposition. unizar-csic.esnih.gov Computational chemistry and theoretical modeling also play a crucial role, allowing scientists to predict the properties, structures, and reaction pathways of these transient species where direct experimental measurement is impractical. nih.gov
The significance of this research field is multifaceted.
Fundamental Understanding: Investigating unstable compounds pushes the boundaries of our understanding of chemical bonding, molecular structure, and reactivity under non-equilibrium conditions. researchgate.net
Reaction Mechanisms: Transient species are often key intermediates in complex chemical reactions. Studying them provides a more complete picture of how reactions proceed from reactants to products. hpmcmanufacturer.com
Synthesis of Novel Materials: Deliberately using unstable chemical species can enable the synthesis of novel compounds and materials that are inaccessible through traditional, equilibrium-based chemical routes. researchgate.net
Therefore, while the practical challenges are substantial, the academic pursuit of understanding unstable molecules like this compound is vital for advancing the fundamental principles of chemistry. nih.govcovasyn.com
Table 2: Research Findings on Related Sulfur-Halogen Compounds
| Compound | Formula | Key Research Finding | Reference |
|---|---|---|---|
| Dithis compound | S₂Br₂ | Has a Br−S−S−Br structure with a gauche geometry. The S-S distance is approximately 198.0 pm. | wikipedia.org |
| Sulfur Dichloride | SCl₂ | Used as a precursor in the synthesis of SBr₂ via reaction with HBr. | wikipedia.org |
| Disulfur Dichloride | S₂Cl₂ | The molecular structure is analogous to that of dithis compound. | wikipedia.org |
| Sulfur Hexafluoride | SF₆ | A highly inert gas, demonstrating the varying stability among sulfur halides. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo thiohypobromite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br2S/c1-3-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVVIRTHDRMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Sulfur dibromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162316 | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-20-0 | |
| Record name | Sulfur bromide (SBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry of Sulfur Dibromide
Energetic Stability and Thermochemical Analysis of Sulfur Dibromide
Activation Barriers for Decomposition Pathways of SBr₂
This compound (SBr₂) is known for its inherent instability, readily undergoing decomposition. The primary decomposition pathway identified involves the formation of disulfur (B1233692) dibromide (S₂Br₂) and elemental bromine (Br₂) benchchem.comwikipedia.org. While computational studies have explored the electronic structure and bonding of sulfur halides, specific, quantified activation barriers for the decomposition pathways of SBr₂ are not extensively detailed in the provided literature. The rapid nature of its decomposition suggests that these pathways possess low activation energies, making SBr₂ difficult to isolate and study experimentally under ambient conditions benchchem.comwikipedia.org. Computational thermochemistry studies have estimated formation enthalpies for SBr₂, indicating its thermodynamic instability researchgate.net. However, detailed kinetic analyses, including precise activation barrier values for its breakdown into S₂Br₂ and Br₂, remain an area where further computational investigation could provide deeper insights.
Comparative Stability Studies with Analogous Sulfur Halides (e.g., SCl₂)
The theoretical instability of SBr₂ is starkly contrasted with the relative stability of analogous sulfur halides, such as sulfur dichloride (SCl₂), dithis compound (S₂Br₂), and thionyl bromide (SOBr₂). Computational and theoretical analyses highlight key differences in their chemical structures and bonding that dictate their stability.
Sulfur dichloride (SCl₂) is a well-characterized liquid at room temperature, exhibiting greater stability than SBr₂. This enhanced stability is attributed to the stronger sulfur-chlorine (S-Cl) bond, with an estimated bond energy of approximately 265 kJ/mol, compared to the hypothetical sulfur-bromine (S-Br) bond in SBr₂, estimated at around 215 kJ/mol benchchem.com. Both SCl₂ and SBr₂ possess σ-holes, which are regions of positive electrostatic potential that enable them to participate in noncovalent interactions like chalcogen and halogen bonds science.govscience.govacs.org. However, the intrinsic instability of SBr₂ limits the extent to which these interactions can be experimentally explored in direct comparison with SCl₂.
Dithis compound (S₂Br₂) is a documented compound that is more stable than the hypothetical SBr₂. Its structure includes an S-S bond, which contributes to its greater stability, potentially through resonance stabilization effects benchchem.com. S₂Br₂ exists as a reddish-brown liquid and finds applications as a bromine source and in polymer chemistry, underscoring its relative robustness compared to SBr₂ benchchem.com.
Thionyl bromide (SOBr₂), analogous to thionyl chloride (SOCl₂), is also a stable liquid. Its stability is significantly enhanced by the presence of an oxygen atom bonded to sulfur, which exerts an electron-withdrawing effect. This electronic influence contributes to a more stable molecular framework than that of SBr₂ benchchem.com.
Compound List
this compound (SBr₂)
Sulfur Dichloride (SCl₂)
Dithis compound (S₂Br₂)
Thionyl Bromide (SOBr₂)
Synthesis and Controlled Generation of Sulfur Dibromide
Exploration of Synthetic Strategies for SBr₂
Several chemical pathways have been explored for the synthesis of sulfur-bromine compounds, with specific attention paid to generating SBr₂.
A primary method for preparing sulfur dibromide involves the reaction between sulfur dichloride (SCl₂) and hydrogen bromide (HBr) wikipedia.orgtopblogtenz.comgoogle.com. This reaction is a halogen exchange process where chlorine atoms are substituted by bromine atoms.
SCl₂(l) + 2 HBr(g) → SBr₂(g) + 2 HCl(g)
Precise control over stoichiometry is critical when synthesizing sulfur-bromine compounds to manage product distribution and minimize unwanted side reactions or decomposition.
Reaction of SCl₂ with HBr: To ensure the complete conversion of sulfur dichloride to this compound derivatives, an excess of hydrogen bromide, typically ≥ 2.5 equivalents, has been found to be effective benchchem.com.
Direct Reaction of Sulfur and Bromine: When elemental sulfur (S₈) reacts directly with elemental bromine (Br₂), controlling the ratio is essential. An excess of bromine can lead to over-bromination, potentially forming higher sulfur bromides such as SBr₄ benchchem.com. The balanced reaction for forming SBr₂ from elemental sulfur and bromine is often represented as S₈ + 8Br₂ → 8SBr₂, although the instability of SBr₂ means this is a simplified representation of a complex equilibrium or reaction sequence.
The inherent instability of SBr₂ necessitates specific strategies to mitigate its rapid decomposition during formation and isolation attempts.
Low-Temperature Conditions: Maintaining very low temperatures is paramount for suppressing the decomposition of SBr₂. Reaction temperatures below -20°C have been recommended benchchem.com, while other sources suggest keeping them below 10°C google.com. These low temperatures help to kinetically stabilize the molecule, reducing the rate of dissociation into S₂Br₂ and Br₂.
Solvent Stabilization: The use of specific solvent systems can aid in stabilizing reactive intermediates during synthesis. Solvents such as petroleum ether or carbon tetrachloride (CCl₄) have been employed to provide a stabilizing environment for SBr₂ formation benchchem.com.
In Situ Generation: Given its instability, SBr₂ is often generated in situ for immediate use in subsequent reactions, thereby avoiding the challenges associated with its isolation and storage wikipedia.org.
Methodologies for In Situ Generation of this compound for Reactivity Studies
For research purposes, particularly in studying its reactivity, this compound is typically generated in situ under carefully controlled conditions.
The generation of SBr₂ as a transient intermediate relies heavily on precise control over reaction parameters. The reaction of sulfur dichloride with hydrogen bromide, conducted at low temperatures (e.g., below -20°C), is a key method for creating SBr₂ for immediate study google.combenchchem.com. The controlled addition of reactants and the use of appropriate inert solvents are crucial for managing the reaction and maximizing the transient presence of SBr₂.
Detecting and characterizing highly reactive species like SBr₂ often involves spectroscopic techniques capable of analyzing transient or matrix-isolated species.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques have been employed to identify characteristic vibrational modes of SBr₂. Raman spectroscopy has identified S–S and S–Br vibrational modes around 500 cm⁻¹ and 300 cm⁻¹, respectively benchchem.com. Infrared spectroscopy has provided data on symmetric and asymmetric stretching modes, with frequencies reported at approximately 405 cm⁻¹ and 418 cm⁻¹ for matrix-isolated SBr₂ nist.gov.
Photoelectron Spectroscopy: He(I) photoelectron spectroscopy has been utilized to study the electronic states of the SBr₂ molecule, providing insights into its molecular orbital structure and ionization energies, with values around 9.33-9.4 eV reported nist.gov.
These spectroscopic methods allow for the detection and characterization of SBr₂ as it is formed, providing crucial data for understanding its properties and reactivity, even when it cannot be isolated.
Data Table 1: Synthesis Conditions for this compound
| Reactants | Conditions | Key Observations/Products | Stoichiometric Considerations | References |
| Sulfur dichloride (SCl₂) + Hydrogen bromide (HBr) | Temperatures below -20°C benchchem.com or below 10°C google.com | SBr₂ readily decomposes; S₂Br₂ is often obtained wikipedia.org. Stabilization may occur in petroleum ether or CCl₄ benchchem.com. | Excess HBr (≥ 2.5 equiv) ensures complete conversion of SCl₂ benchchem.com. | wikipedia.orggoogle.combenchchem.com |
| Elemental Sulfur (S₈) + Bromine (Br₂) | Controlled conditions, inert atmosphere | Direct combination. Over-bromination (e.g., SBr₄) can occur with excess bromine benchchem.com. | Excess bromine may lead to over-bromination benchchem.com. | benchchem.com |
Data Table 2: Spectroscopic Characterization of this compound
| Technique | Observed Modes/Frequencies (cm⁻¹) | Assignment | References |
| Raman Spectroscopy | ~500 | S–S vibrational modes | benchchem.com |
| Raman Spectroscopy | ~300 | S–Br vibrational modes | benchchem.com |
| Infrared (IR) Spectroscopy | 405 | Symmetric stretch | nist.gov |
| Infrared (IR) Spectroscopy | 418 | Asymmetric stretch | nist.gov |
| Photoelectron Spectroscopy | Ionization energy (IE) ~9.33-9.4 eV | Ionization Energy | nist.gov |
Compound List
this compound (SBr₂)
Sulfur dichloride (SCl₂)
Hydrogen bromide (HBr)
Disulfur (B1233692) dibromide (S₂Br₂)
Elemental sulfur (S₈)
Elemental bromine (Br₂)
Thionyl bromide (SOBr₂)
Sulfuryl bromide (SO₂Br₂)
Sulfur monochloride (S₂Cl₂)
Reactivity and Mechanistic Investigations of Sulfur Dibromide
Decomposition Pathways of Sulfur Dibromide
This compound is inherently unstable and prone to decomposition. This instability dictates many of its observed chemical behaviors.
Thermal Decomposition to Disulfur (B1233692) Dibromide and Elemental Bromine
Upon heating, this compound readily decomposes. A primary decomposition pathway involves the formation of dithis compound (S₂Br₂) and elemental bromine (Br₂). This process can be represented by the equilibrium:
SBr₂ ⇌ ½ S₂Br₂ + ½ Br₂
While direct thermal decomposition of SBr₂ is often cited, the compound is so unstable that it is frequently generated in situ and immediately reacts or decomposes. For instance, preparation methods often aim to form the more stable dithis compound directly, or conditions are kept very low to minimize SBr₂ decomposition benchchem.comwikipedia.org. Dithis compound itself can further decompose upon heating to elemental sulfur and bromine at temperatures between 90-210°C chemiday.com.
Influence of Environmental Factors on Decomposition Kinetics
The decomposition rate of this compound is significantly influenced by environmental factors. Temperature is a primary driver; as noted, decomposition is rapid even at low temperatures benchchem.comwikipedia.org. While specific quantitative kinetic data for SBr₂ decomposition are scarce due to its instability, general principles of chemical kinetics apply. Factors that typically influence decomposition rates include:
Temperature: Increased temperature generally leads to faster decomposition rates due to increased molecular kinetic energy and collision frequency solubilityofthings.comlibretexts.org.
Presence of Catalysts/Impurities: Trace impurities or catalytic species can accelerate decomposition pathways.
Pressure: While less commonly discussed for SBr₂, pressure can affect gas-phase reaction rates by altering reactant concentrations solubilityofthings.com.
The instability of SBr₂ means that reactions intended to produce it often require very low temperatures, such as below -20°C, to suppress its decomposition benchchem.com.
Intermediates and Transition States in SBr₂ Fragmentation
Detailed mechanistic studies on the fragmentation of this compound are limited due to its transient nature. However, based on analogies with similar compounds like sulfur dichloride (SCl₂) and general principles of halogenated sulfur compounds, fragmentation likely involves radical or concerted pathways. Computational studies on related sulfur compounds suggest that bond cleavage, particularly the S-Br bond, is a key initial step acs.orgacs.org. The formation of highly reactive intermediates or transient species is expected, with transition states governing the energy barriers for these fragmentation processes. Research into the decomposition of related sulfur compounds has identified various intermediates and transition states, often involving radical species or concerted molecular rearrangements acs.orgacs.orgethz.ch.
Hydrolysis Reactions of this compound
This compound undergoes rapid hydrolysis when exposed to water. This reaction is analogous to that of sulfur dichloride.
Acidic Hydrolysis to Hydrogen Bromide, Sulfur Dioxide, and Elemental Sulfur
SBr₂ + 2 H₂O → 2 HBr + SO₂ + S
Role of Solvent Effects and Nucleophilic Attack by Water
The hydrolysis of this compound is a prime example of a nucleophilic attack by water on the sulfur atom. Water molecules, acting as nucleophiles, attack the electrophilic sulfur center of SBr₂. This process is facilitated by the polarity of the S-Br bonds.
The mechanism likely involves a stepwise addition-elimination pathway, similar to nucleophilic substitutions at other heteroatoms mdpi.commdpi.com. Water can attack the sulfur atom, forming a transient intermediate. The solvent environment plays a critical role in influencing the rate and pathway of this reaction.
Nucleophilic Attack: Water molecules directly attack the sulfur atom, initiating the breakdown of SBr₂ benchchem.comwikipedia.org.
Solvent Polarity: Polar solvents, such as water itself, can stabilize the charged intermediates or transition states involved in the hydrolysis, thereby influencing the reaction rate researchgate.netspcmc.ac.in. The presence of polar solvent molecules can facilitate the breaking of S-Br bonds and the formation of new bonds with oxygen and hydrogen from water.
The solvent's ability to solvate ions and polar intermediates is key. In protic solvents like water, hydrogen bonding can play a role in stabilizing both reactants and transition states, affecting the activation energy of the hydrolysis spcmc.ac.inucsd.edu.
Reaction Kinetics and Mechanisms of SBr₂ Transformations
Detailed Reaction Pathways for SBr₂-Involved Processes
This compound (SBr₂) is known to undergo several decomposition and reaction pathways, largely dictated by its inherent instability.
Decomposition Pathways: At ambient temperatures, SBr₂ is prone to disproportionation, breaking down into dithis compound (S₂Br₂) and elemental bromine (Br₂). This process is understood to occur via the cleavage of the sulfur-bromine (S–Br) bond benchchem.com.
SBr₂ → S₂Br₂ + Br₂
At elevated temperatures, a different decomposition mechanism is observed, involving radical intermediates, which leads to the formation of elemental sulfur (S₈) and bromine benchchem.com.
SBr₂ → S₈ + Br₂
Hydrolysis: In the presence of water, this compound undergoes hydrolysis. This reaction yields hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur benchchem.comwikipedia.org. This pathway is analogous to the hydrolysis of sulfur dichloride (SCl₂) wikipedia.org.
SBr₂ + H₂O → HBr + SO₂ + S
Reactions in Organic Synthesis: While direct isolation is challenging, SBr₂ has been noted for its potential utility as a reagent in organic synthesis. It can act as an electrophile in electrophilic aromatic substitution reactions, facilitating the functionalization of aromatic rings with sulfur-containing moieties benchchem.com. Additionally, it has been described as a brominating agent for alkenes and alkynes, leading to the formation of vicinal dibromides ontosight.ai. However, detailed mechanistic pathways for these synthetic applications are not extensively documented, likely due to the compound's instability.
Spectroscopic Characterization Indirect and Theoretical Approaches of Sulfur Dibromide
Predicted Vibrational Spectroscopy of SBr₂ (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering information about its structure and bonding. For SBr₂, these spectra are primarily accessed through theoretical predictions.
Sulfur dibromide (SBr₂) is expected to adopt a bent molecular geometry, similar to other dihalides of Group 16 elements like sulfur dioxide (SO₂). This molecular structure dictates that SBr₂ will possess three fundamental vibrational modes: two stretching vibrations (symmetric and asymmetric S-Br stretching) and one bending vibration. libretexts.org
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict these vibrational frequencies. mdpi.comresearchgate.netnih.govsmu.edu The process involves optimizing the molecular geometry of SBr₂ to find its minimum energy configuration, followed by a Normal Mode Analysis (NMA). NMA calculates the vibrational frequencies and the atomic displacements associated with each mode. smu.edu These calculations typically yield harmonic frequencies, which are often scaled by correction factors to better approximate experimental values. mdpi.com
While specific predicted frequencies for SBr₂ are not extensively detailed in the provided search results, analogous compounds like SO₂ have well-characterized vibrational modes. For instance, SO₂ exhibits a symmetric stretch around 1150 cm⁻¹, an asymmetric stretch around 1360 cm⁻¹, and a bending mode around 520 cm⁻¹. researchgate.net It is anticipated that SBr₂ would exhibit similar modes, with the S-Br stretching frequencies likely being lower than S-O stretches due to the weaker S-Br bond and larger atomic masses.
Table 1: Expected Vibrational Modes for this compound (SBr₂)
| Mode Type | Description | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |
| ν₁ (A₁) | Symmetric S-Br Stretch | ~250 - 350 | Active | Active |
| ν₂ (B₁) | Bending (S-Br-S angle deformation) | ~100 - 200 | Active | Active |
| ν₃ (B₂) | Asymmetric S-Br Stretch | ~300 - 400 | Active | Active |
Beyond predicting mere frequencies, computational simulations aim to generate full IR and Raman spectra. This involves calculating not only the vibrational frequencies but also the intensities for IR spectra and polarizability derivatives for Raman spectra. researchgate.netnih.gov Techniques such as DFT, often coupled with basis sets like aug-cc-pV(T+d)Z, are used to model these signatures. researchgate.net The accuracy of these simulated spectra is highly dependent on the chosen theoretical method, including the specific DFT functional (e.g., B3LYP, ωB97XD) and the basis set employed. mdpi.comresearchgate.netchemrxiv.org These simulated spectra, often broadened with Gaussian functions to mimic experimental line shapes, serve as valuable tools for assigning experimental spectral features and understanding molecular dynamics. researchgate.net
Theoretical Electronic Spectroscopy (UV-Vis) of SBr₂
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, probes electronic transitions within a molecule. For SBr₂, theoretical calculations are essential for predicting these transitions and associated absorption characteristics.
Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) and higher-level ab initio methods (e.g., EOM-CCSD) are standard for predicting UV-Vis absorption spectra. researchgate.netresearchgate.netchemrxiv.orgcomputabio.comnih.govnih.gov These calculations determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. researchgate.netresearchgate.netchemrxiv.orgcomputabio.com
For SBr₂, electronic transitions would likely involve the excitation of electrons from occupied molecular orbitals to unoccupied molecular orbitals. These orbitals would be derived from the sulfur and bromine atomic orbitals, with contributions from lone pairs and bonding/antibonding molecular orbitals. researchgate.netrsc.orgacs.org The predicted absorption maxima (λ_max) would indicate the wavelengths of light that SBr₂ is expected to absorb most strongly. computabio.comgithub.iomsu.edu The accuracy of these predictions is influenced by the choice of computational methodology, with various DFT functionals showing different levels of performance. researchgate.netchemrxiv.org
Table 2: Expected Electronic Transitions and Absorption Characteristics for SBr₂
| Transition Type | Description | Predicted Wavelength Range (nm) | Predicted Oscillator Strength (f) |
| n → π | Excitation from sulfur lone pair orbital to an antibonding π orbital (if applicable for bent geometry) | ~200 - 300 | Low to Moderate |
| π → π | Excitation from bonding π orbital to antibonding π orbital | ~180 - 250 | Moderate to High |
| σ → σ | Excitation from bonding σ orbital to antibonding σ orbital | ~150 - 200 | High |
| n → σ | Excitation from lone pair orbital to antibonding σ orbital | ~200 - 350 | Moderate |
Computational methods can also elucidate the properties of excited electronic states, including their geometries and potential energy surfaces. acs.orgnih.gov For SBr₂, such calculations could reveal how the molecule's structure changes upon excitation, such as alterations in bond lengths or angles, and the energy barriers for processes like internal conversion or intersystem crossing. acs.orgnih.gov Understanding these excited-state dynamics is crucial for predicting photochemical reactivity and luminescence properties. nih.gov For example, studies on disulfide units have shown how excitation can lead to bond elongation and influence excited-state pathways. nih.gov
Hypothetical Nuclear Magnetic Resonance (NMR) Studies for Related Sulfur Bromides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While direct experimental NMR data for SBr₂ might be scarce, theoretical predictions for related sulfur bromides can offer valuable insights. researchgate.netmdpi.com
The 33S nucleus, being NMR-active (spin I = 3/2), can be studied using advanced NMR techniques, though its low natural abundance and sensitivity present challenges. researchgate.netmdpi.com Computational methods, particularly DFT, can predict 33S NMR chemical shifts and electric field gradient (EFG) tensors. researchgate.netmdpi.com For example, studies on sulfur-containing compounds, including brominated species like trimethylsulfonium (B1222738) bromide, have successfully predicted 33S NMR chemical shifts that align well with experimental observations. researchgate.net These calculations typically involve determining the electronic structure and then applying methods to calculate magnetic shielding tensors. uw.edu.pl
For SBr₂, hypothetical NMR studies would focus on predicting the 33S chemical shift, which would be influenced by the electronegativity of the bromine atoms and the electronic environment around the sulfur atom. researchgate.netuw.edu.pl The presence of bromine, a heavy atom, can also introduce relativistic effects that influence NMR parameters. uw.edu.pl Furthermore, if related sulfur bromides containing other NMR-active nuclei (e.g., ¹H, ¹³C) were studied, predictions of ¹H or ¹³C NMR spectra could also be made, potentially revealing coupling patterns and chemical shifts indicative of the sulfur-bromine bonding. nmrdb.orgdigitellinc.com
Table 3: Hypothetical NMR Parameters for Sulfur Bromides
| Nucleus | Predicted Parameter | Computational Methodologies | Expected Sensitivity to Bromine |
| ³³S | Chemical Shift (δ) | DFT (e.g., GIAO method), EMPI, scaled DFT | High |
| ³³S | Quadrupole Coupling (Cq) | DFT (for EFG tensor calculation) | Moderate |
| ¹H | Chemical Shift (δ) | DFT, AI/ML prediction tools | Moderate (via indirect effects) |
| ¹³C | Chemical Shift (δ) | DFT, AI/ML prediction tools | Moderate (via indirect effects) |
Compound Name List
this compound (SBr₂)
Sulfur dioxide (SO₂)
Sulfur trioxide (SO₃)
Hydrogen sulfide (B99878) (H₂S)
Carbonyl sulfide (OCS)
Carbon disulfide (CS₂)
Trimethylsulfonium ion
S-methyltetrahydrothiophenium ion
Dibenzyl Disulfide (DBDS)
Dibenzyl Sulphide (DBS)
Bibenzyl
Styrene-butadiene rubbers (SBR)
Analogues and Comparative Chemical Research
Comparative Studies with Sulfur Dichloride (SCl₂)
Sulfur dichloride (SCl₂) is the most common and stable of the sulfur dihalides, making it a crucial benchmark for understanding the properties of the less stable SBr₂.
Both sulfur dibromide and sulfur dichloride are simple triatomic molecules. Structurally, they share a bent molecular geometry, which is a consequence of the VSEPR theory. topblogtenz.comyoutube.com The central sulfur atom in both molecules is surrounded by two bonding pairs of electrons (in the S-X bonds, where X is Cl or Br) and two non-bonding lone pairs. This arrangement results in a tetrahedral electron geometry for both molecules. topblogtenz.comyoutube.com
The primary dissimilarities arise from the differing properties of chlorine and bromine. Bromine is larger and less electronegative than chlorine. This difference influences the bond angles and bond lengths. In SCl₂, the Cl-S-Cl bond angle is approximately 103°. quora.comyoutube.com For SBr₂, the Br-S-Br bond angle is also expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the repulsion from the lone pairs. topblogtenz.com
Table 1: Structural Comparison of SBr₂ and SCl₂
| Property | This compound (SBr₂) | Sulfur Dichloride (SCl₂) |
| Molecular Geometry | Bent | Bent youtube.comwikipedia.org |
| Electron Geometry | Tetrahedral topblogtenz.com | Tetrahedral topblogtenz.comyoutube.com |
| Symmetry Point Group | C₂ᵥ wikipedia.org | C₂ᵥ libretexts.orgnist.gov |
| Bond Angle | < 109.5° topblogtenz.com | ~103° quora.comyoutube.com |
A distinct trend in stability and reactivity is observed across the sulfur dihalide series (SF₂, SCl₂, SBr₂). The stability of these compounds decreases significantly as the halogen's atomic number increases. This trend is primarily governed by the strength of the sulfur-halogen bond. The S-F bond is exceptionally strong (bond energy: 362 kJ/mol), rendering compounds like sulfur hexafluoride (SF₆) remarkably inert. libretexts.org In contrast, the S-Cl bond is considerably weaker (bond energy: 235 kJ/mol), and the S-Br bond is weaker still. libretexts.org
This disparity in bond energy is reflected in their thermal stability. SCl₂ is a cherry-red liquid that can be isolated, although it slowly dissociates at room temperature to form disulfur (B1233692) dichloride (S₂Cl₂). wikipedia.org SBr₂, a toxic gas, is far more unstable and readily decomposes into dithis compound (S₂Br₂) and elemental bromine, making it impossible to isolate under standard conditions. wikipedia.org
Both SCl₂ and SBr₂ are susceptible to hydrolysis. They react with water to produce the corresponding hydrogen halide (HCl or HBr), sulfur dioxide, and elemental sulfur. wikipedia.orglibretexts.org In organic synthesis, SCl₂ is a well-established reagent used to form carbon-sulfur bonds, such as in the addition to alkenes to produce chloride-substituted thioethers. wikipedia.org While SBr₂ is expected to undergo similar reactions, its inherent instability severely limits its practical application as a synthetic reagent.
Relationship to Dithis compound (S₂Br₂)
The chemistry of this compound is inextricably linked to that of dithis compound (S₂Br₂).
This compound is fundamentally unstable relative to dithis compound. The primary fate of SBr₂ upon its formation is rapid decomposition into S₂Br₂ and bromine:
2 SBr₂ ⇌ S₂Br₂ + Br₂
This equilibrium lies far to the right under normal conditions. Consequently, attempts to synthesize SBr₂, for instance, through the reaction of sulfur dichloride with hydrogen bromide, typically yield the more stable S₂Br₂ instead. wikipedia.org
Conversely, under specific conditions, SBr₂ can act as a precursor to S₂Br₂. For example, the reaction of this compound with elemental sulfur can produce dithis compound. webqc.org
Given that SBr₂ readily converts to S₂Br₂, any system where SBr₂ is generated will likely contain S₂Br₂ and elemental bromine as well. Distinguishing between these species in a reaction mixture requires analytical techniques capable of probing the system in situ, often at low temperatures to slow decomposition.
Several key differences can be exploited for their identification:
Physical State and Appearance: SBr₂ is a gas, whereas S₂Br₂ is a yellow-brown liquid at standard temperatures. wikipedia.orgwikipedia.org
Molecular Weight: The molar masses are distinct (SBr₂ ≈ 191.9 g/mol ; S₂Br₂ ≈ 223.9 g/mol ), allowing for differentiation via mass spectrometry. wikipedia.orgwebqc.org
Molecular Structure: SBr₂ is a simple bent molecule, while S₂Br₂ has a non-planar Br-S-S-Br chain structure with C₂ symmetry. wikipedia.orgwikipedia.org This structural difference results in unique vibrational frequencies, which could be detected and distinguished using spectroscopic methods like Raman or infrared (IR) spectroscopy.
In most practical scenarios, the challenge is not just distinguishing between the two but controlling the reaction to favor one over the other, a task complicated by the inherent instability of SBr₂.
Broader Context of Sulfur Halides and Interhalogen Chemistry
The chemistry of this compound is best appreciated within the wider context of sulfur halides and the principles of interhalogen chemistry. The family of sulfur halides is extensive, including compounds like sulfur tetrafluoride (SF₄), the highly inert sulfur hexafluoride (SF₆), disulfur decafluoride (S₂F₁₀), and various sulfur chlorides. libretexts.orgshef.ac.uk This family showcases sulfur in multiple oxidation states and coordination environments, with stability heavily influenced by the identity of the halogen. The trend of decreasing stability from fluorides to chlorides to bromides is a defining characteristic of this group, with SCl₆ being unknown and SBr₂ being highly unstable, while SF₆ is exceptionally stable. wikipedia.orglibretexts.org
Although not a true interhalogen compound (a compound containing two or more different halogens), SBr₂'s chemistry shares conceptual parallels. wikipedia.org Its synthesis often involves halogen exchange reactions, a common theme in interhalogen chemistry. wikipedia.org Furthermore, the principles governing the stability of interhalogen bonds—where bonds between different halogens are generally weaker and more reactive than most diatomic halogen bonds (except F₂)—are echoed in the sulfur halide series. wikipedia.org The weakness of the S-Br bond compared to the S-Cl or S-F bonds dictates the compound's character and reactivity profile, placing it firmly within the predictable trends of main group element-halogen chemistry.
Bonding Paradigms in Halogen and Chalcogen Chemistry
The chemistry of halogen and chalcogen compounds, particularly sulfur halides, is governed by principles of electronegativity, bond polarity, valence shell electron pair repulsion (VSEPR) theory, and in some cases, hypervalence. The sulfur atom in this compound has six valence electrons, and each bromine atom has seven. youtube.comgauthmath.com In the SBr₂ molecule, the sulfur atom forms single covalent bonds with two bromine atoms and has two lone pairs of electrons remaining. youtube.comyoutube.com
According to VSEPR theory, the four electron pairs (two bonding, two non-bonding) around the central sulfur atom arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular shape is described only by the positions of the atoms, resulting in a bent geometry for SBr₂, analogous to water (H₂O) and sulfur dichloride (SCl₂). youtube.comyoutube.com The lone pairs exert greater repulsive forces than bonding pairs, compressing the Br-S-Br bond angle to be less than the ideal tetrahedral angle of 109.5°. Theoretical models predict this angle to be around 103°.
The stability of sulfur halides decreases down the group of halogens. For instance, sulfur hexafluoride (SF₆) is an exceptionally stable and kinetically inert gas due to the high strength of the S-F bonds (360 kJ/mol) and the steric hindrance of the six fluorine atoms protecting the central sulfur atom. libretexts.org In contrast, the S-Br bond is significantly weaker, contributing to the thermal lability of SBr₂. This trend reflects the decreasing electronegativity and increasing atomic size of the halogens, which leads to longer and weaker bonds with sulfur.
In compounds like dithis compound (S₂Br₂), the presence of a sulfur-sulfur bond introduces another layer of complexity. The structure is a non-planar Br-S-S-Br chain. wikipedia.org Electron diffraction studies have determined the S-S bond distance to be approximately 198.0 pm, with a Br-S-S bond angle of 107°. wikipedia.org
General Principles Governing Instability in Reactive Inorganic Species
The instability of many reactive inorganic species, including this compound, can be understood through fundamental thermodynamic and kinetic principles. A core concept is that chemical systems naturally tend toward states of lower energy; thus, an unstable compound will readily transform into more stable products if a viable pathway exists. quora.com
Thermodynamic Instability: this compound is thermodynamically unstable with respect to its decomposition products, dithis compound and elemental bromine. wikipedia.org
SBr₂ → S₂Br₂ + Br₂
Kinetic Lability: While a species may be thermodynamically unstable, its rate of decomposition is governed by kinetics, specifically the activation energy of the decomposition pathway. Species that are highly unstable and decompose rapidly are considered kinetically labile. SBr₂ is an example of such a species, as its decomposition occurs quickly under standard conditions. wikipedia.org In contrast, a compound like sulfur hexafluoride is considered kinetically inert because, despite the thermodynamic favorability of its hydrolysis, the reaction has a very high activation energy and is thus extremely slow. libretexts.org
Factors Contributing to Reactivity:
Charge Separation and Electrophilicity: Reactive intermediates are often unstable due to the presence of formal charges on atoms that are not well-suited to bear them. csbsju.edu In the case of SBr₂, while it is a neutral molecule, the sulfur atom is electron-deficient due to the electronegativity of the bromine atoms, making it a strong electrophile susceptible to attack by nucleophiles. hpmcmanufacturer.com
Presence of Lone Pairs and Accessible Orbitals: The lone pairs on the sulfur atom in SBr₂ can participate in reactions, and the molecule possesses low-lying unoccupied molecular orbitals that can accept electrons, contributing to its reactivity.
Intrinsic Instability of Halide Compounds: Broader research into inorganic halide compounds, such as inorganic halide perovskites, reveals that instability can be a complex issue driven by factors including phase transitions, defect formation, and the dynamic motion of ions within the crystal lattice. acs.orgrsc.org These principles highlight that the stability of a compound is a multifaceted property determined by its electronic structure, bond strengths, and the solid-state or environmental context.
Q & A
Basic: What are the established synthetic routes for sulfur dibromide (S2_22Br2_22), and how can purity be optimized?
Answer:
SBr is synthesized via direct combination of elemental sulfur and bromine under controlled conditions. A common method involves reacting stoichiometric amounts of sulfur (S) and bromine (Br) in an inert atmosphere to prevent oxidation or side reactions. Purification is achieved through vacuum distillation, which removes unreacted bromine and higher sulfur bromides .
Key Considerations:
- Stoichiometry: Excess bromine may lead to over-bromination (e.g., SBr or SBr).
- Safety: SBr fumes in moist air; reactions should be conducted in a dry, sealed apparatus .
| Synthetic Route | Conditions | Yield | Purity Method |
|---|---|---|---|
| Direct Combination (S + Br) | 25–50°C, inert atmosphere | ~70% | Vacuum distillation |
Basic: What is the molecular geometry and electronic structure of S2_22Br2_22?
Answer:
SBr adopts a bent molecular geometry analogous to disulfur dichloride (SCl), with a central S–S bond (bond length ~2.05 Å) and two S–Br bonds. The Lewis structure reveals two lone pairs on each sulfur atom, contributing to its reactivity as a brominating agent. Computational studies (e.g., DFT) corroborate experimental data, showing a bond angle of ~103° between S–S–Br .
Methodological Tip:
- Use Gaussian or ORCA software for geometry optimization, referencing crystallographic data from related sulfur halides .
Advanced: How can researchers resolve contradictions in spectroscopic data for S2_22Br2_22 under varying experimental conditions?
Answer:
Contradictions in H NMR or Raman spectra often arise from impurities (e.g., residual Br) or solvent interactions. To mitigate:
Purification: Confirm purity via elemental analysis or mass spectrometry.
Solvent Selection: Use non-polar solvents (e.g., CCl) to minimize solvent-solute interactions .
Temperature Control: Spectroscopic measurements should be conducted at consistent temperatures to avoid thermal degradation .
Example Workflow:
- Step 1: Validate sample purity (GC-MS).
- Step 2: Acquire Raman spectra in inert conditions.
- Step 3: Cross-reference with computational vibrational modes .
Advanced: What computational models best predict the reactivity of S2_22Br2_22 in halogenation reactions?
Answer:
Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set effectively models SBr's reactivity. Key findings include:
- Electrophilic Bromination: The S–Br bond's polarity facilitates electrophilic attack on aromatic substrates.
- Thermodynamic Stability: SBr is less stable than SCl, requiring lower temperatures for storage .
Validation:
- Compare computed activation energies with experimental kinetic data (e.g., bromination of toluene) .
Basic: What are the critical physical properties of S2_22Br2_22 for experimental design?
Answer:
| Property | Value | Method |
|---|---|---|
| Density | 2.703 g/cm³ | Pycnometry |
| Refractive Index | 1.742 | Abbe refractometer |
| Boiling Point | ~90°C (decomposes) | Vacuum distillation |
Safety Note:
Advanced: How can S2_22Br2_22's stability be systematically evaluated in novel reaction environments?
Answer:
Design a stability assay with the following steps:
Environmental Variables: Test under varying humidity, temperature (25–100°C), and solvent polarity.
Analytical Tools: Monitor degradation via FT-IR (S–Br bond absorbance at ~300 cm) and UV-Vis (Br release at 400 nm) .
Kinetic Analysis: Plot degradation rates using Arrhenius equations to predict shelf life .
Example Data:
Basic: What spectroscopic techniques are most reliable for characterizing S2_22Br2_22?
Answer:
- Raman Spectroscopy: Identifies S–S and S–Br vibrational modes (~500 cm and ~300 cm, respectively).
- Mass Spectrometry (EI): Confirms molecular ion peak at m/z 224 (SBr) .
- NMR: Limited utility due to quadrupolar broadening of S, but H NMR of reaction byproducts can infer reactivity .
Advanced: How should researchers integrate S2_22Br2_22 studies into broader sulfur halide research?
Answer:
Comparative Studies: Benchmark against SCl or SeBr to explore periodic trends in reactivity and stability .
Mechanistic Probes: Use SBr as a bromine source in cross-coupling reactions, comparing efficiency with Br or HBr .
Grant Writing: Frame proposals around sulfur halides' role in sustainable chemistry (e.g., halogenation without elemental halogens) .
Basic: What safety protocols are essential when handling S2_22Br2_22?
Answer:
- Ventilation: Use fume hoods to prevent inhalation of toxic fumes.
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
- Spill Management: Neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced: What gaps exist in the current literature on S2_22Br2_22, and how can they be addressed methodologically?
Answer:
Identified Gaps:
- Limited data on catalytic applications.
- Sparse mechanistic studies on its bromination pathways.
Research Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
